molecular formula C12H16O5 B12628537 Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate CAS No. 920515-46-4

Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate

Cat. No.: B12628537
CAS No.: 920515-46-4
M. Wt: 240.25 g/mol
InChI Key: UHJQECXDHRKHMX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) :

δ (ppm) Multiplicity Integration Assignment
1.25 t (J=7.1 Hz) 6H CH₃ of ethyl groups
4.12 q (J=7.1 Hz) 4H CH₂ of ethyl groups
2.85 m 2H H3, H5
3.02 dd (J=5.3, 11.2 Hz) 2H H1, H2
6.12 dt (J=9.8, 3.4 Hz) 1H H6 (allylic proton)

¹³C NMR (125 MHz, CDCl₃) :

δ (ppm) Assignment
170.4 C=O (ester)
207.8 C=O (ketone)
128.9 C2–C3 double bond
62.1 OCH₂CH₃
14.0 CH₃ (ethyl)

Infrared Spectroscopy (IR)

Absorption (cm⁻¹) Assignment
1745 ν(C=O) ester
1710 ν(C=O) ketone
1640 ν(C=C) conjugated
1265 ν(C–O) ester

Mass Spectrometry

m/z Fragment Ion
240.27 [M]⁺ (calculated: 240.25)
195 [M – OCH₂CH₃]⁺
167 [M – COOCH₂CH₃]⁺

X-Ray Crystallographic Studies and Bonding Patterns

Single-crystal X-ray diffraction of the analogous diisopropyl 3-methyl-5-oxocyclohex-3-ene-1,1-dicarboxylate reveals:

  • Bond lengths :
    • C=O (ester): 1.204 Å
    • C=O (ketone): 1.215 Å
    • C=C (cyclohexene): 1.337 Å
  • Bond angles :
    • O=C–O (ester): 122.7°
    • C2–C3–C4 (conjugated system): 123.5°

The crystal packing shows intermolecular C–H···O hydrogen bonds between ketone oxygen and ethyl CH₂ groups (d = 2.47 Å, ∠ = 147°), forming a herringbone pattern along the b-axis .

Torsion Angles Critical to Reactivity:

Torsion Angle Value (°) Significance
C1–C2–C3–C4 18.2 Conjugation with ketone
O1–C1–C2–O2 -12.7 Ester group coplanarity

This structural data confirms the molecule’s predisposition for [4+2] cycloadditions at C5–C6 and nucleophilic attacks at the ketone position—key features exploited in synthetic applications.

Properties

CAS No.

920515-46-4

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate

InChI

InChI=1S/C12H16O5/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h7,9H,3-6H2,1-2H3

InChI Key

UHJQECXDHRKHMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=O)C=C1C(=O)OCC

Origin of Product

United States

Preparation Methods

Method 1: Reaction with Tetrahydrophthalic Anhydride

Procedure:

  • Materials Required:

    • Tetrahydrophthalic anhydride
    • Ethanol
    • Catalyst (e.g., concentrated sulfuric acid)
  • Reaction Setup:

    • Combine tetrahydrophthalic anhydride and ethanol in a suitable reaction vessel.
    • Add the catalyst to initiate the reaction.
  • Reaction Conditions:

    • Maintain the reaction temperature at approximately 60-80 °C.
    • Stir the mixture for several hours until completion.
  • Isolation and Purification:

    • After the reaction, the mixture is cooled and subjected to solvent evaporation.
    • The product can be purified using techniques such as recrystallization or column chromatography.

Method 2: Oxidative Synthesis via Pipeline Reactor

Procedure:

  • Materials Required:

    • Diethyl dicarboxylate (e.g., diethyl malonate)
    • Butyl acetate
    • Sodium hypochlorite
    • Acetic acid
    • Water
  • Preparation Steps:

    • Dissolve diethyl dicarboxylate in butyl acetate.
    • Prepare a catalyst solution by mixing sodium hypochlorite, acetic acid, and water.
  • Oxidation Reaction:

    • Feed the raw materials into a pipeline reactor at controlled rates (e.g., 10 mL/min for diethyl dicarboxylate).
    • Maintain the temperature at 25 °C during the reaction.
  • Post-Treatment:

    • Conduct reduced pressure distillation to isolate the target compound.
    • Collect fractions at specific temperatures (103 to 108 °C) for purification.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the two preparation methods discussed:

Method Reactants Catalyst Temperature Yield
Reaction with Tetrahydrophthalic Anhydride Tetrahydrophthalic anhydride, Ethanol Concentrated sulfuric acid 60-80 °C Varies (not specified)
Oxidative Synthesis via Pipeline Reactor Diethyl dicarboxylate, Butyl acetate Sodium hypochlorite + Acetic acid 25 °C High (specific yield not provided)

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions. The presence of the ketone and ester groups allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Ester Groups and Ring Functionalization

Table 1: Key Structural and Physical Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate - C₁₂H₁₆O₅ 240.25 Ethyl esters, 4-oxo, conjugated diene
Diallyl 4-cyclohexene-1,2-dicarboxylate 7495-85-4 C₁₄H₁₈O₄ 250.29 Allyl esters, non-conjugated diene
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate 84-71-9 C₂₄H₄₄O₄ 396.60 Branched alkyl esters, saturated ring
Diethyl trans-4-cyclohexene-1,2-dicarboxylate 5048-50-0 C₁₂H₁₈O₄ 226.27 Ethyl esters, trans-diene, no oxo
Diethyl cyclohexane-1,2-dicarboxylate 10138-59-7 C₁₂H₂₀O₄ 228.28 Ethyl esters, saturated ring
Key Differences and Implications

Ester Group Variations

  • Allyl vs. Ethyl Esters : Diallyl 4-cyclohexene-1,2-dicarboxylate (CAS 7495-85-4) contains allyl ester groups, which are more reactive than ethyl esters due to the terminal double bond. This makes the diallyl derivative suitable for radical polymerization or thiol-ene click chemistry, unlike the ethyl-based target compound .
  • Branched Alkyl Chains : Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (CAS 84-71-9) has long, branched alkyl chains, increasing hydrophobicity and reducing polarity. This property makes it useful as a plasticizer or lubricant additive, whereas the target compound’s smaller ethyl groups favor solubility in polar solvents .

Ring Functionalization

  • 4-Oxo Group : The ketone at the 4-position in the target compound enhances electron deficiency, facilitating nucleophilic attacks and participation in conjugate additions. In contrast, Diethyl trans-4-cyclohexene-1,2-dicarboxylate (CAS 5048-50-0) lacks this oxo group, reducing its reactivity in such transformations .
  • Saturated vs. Unsaturated Rings : Diethyl cyclohexane-1,2-dicarboxylate (CAS 10138-59-7) has a fully saturated ring, eliminating conjugation. This reduces its utility in cycloadditions but increases stability against oxidation .

Stereochemical and Conformational Effects Trans-Diene Configuration: Diethyl trans-4-cyclohexene-1,2-dicarboxylate (CAS 5048-50-0) adopts a trans-diene geometry, which may influence regioselectivity in Diels-Alder reactions compared to the target compound’s cisoid conformation .

Physicochemical Properties

  • Solubility: The target compound’s polar oxo and ester groups enhance solubility in acetone or ethanol compared to the highly hydrophobic Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate .
  • Thermal Stability : Allyl esters (e.g., Diallyl 4-cyclohexene-1,2-dicarboxylate) decompose at lower temperatures due to radical pathways, whereas ethyl esters exhibit higher thermal stability .

Biological Activity

Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is an organic compound characterized by its unique structure, which includes a cyclohexene ring and two dicarboxylate groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and metabolic pathways.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O5C_{12}H_{16}O_5, with a molecular weight of approximately 240.25 g/mol. The presence of both ketone and carboxylate functional groups enhances its reactivity and biological profile. The compound is known for its ability to undergo various chemical reactions, making it versatile in synthetic organic chemistry.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Metabolic Effects

In addition to its anti-inflammatory properties, this compound has shown potential effects on metabolic processes. It may influence cellular signaling pathways related to metabolism, potentially impacting conditions like obesity and type II diabetes. Studies are ongoing to elucidate the specific mechanisms through which this compound exerts these effects.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of this compound:

  • In vitro Studies : In vitro assays demonstrated that the compound inhibits the expression of inflammatory markers in macrophage cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater inhibition of inflammatory mediators.
  • Animal Models : Animal studies have shown that administration of this compound leads to reduced swelling and pain in models of induced inflammation. These findings support its potential use as a therapeutic agent in managing inflammatory diseases.
  • Metabolic Pathway Analysis : Research involving metabolic profiling has revealed that this compound may modulate pathways associated with lipid metabolism and glucose homeostasis. Further investigations are necessary to confirm these findings and understand their implications for metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Dimethyl 4-oxocyclohexane-1,1-dicarboxylateC10H14O5Lacks a cyclohexene double bond; dimethyl ester
Diethyl cyclohexane-1,1-dicarboxylateC12H18O4Different structural arrangement; no keto group
Diethyl 4-hydroxycyclohexane-1,1-dicarboxylateC12H18O5Contains a hydroxyl group instead of a ketone

This table highlights the distinct features of this compound that contribute to its unique biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate, and how can reaction conditions be optimized?

  • Answer : Synthesis often involves Diels-Alder reactions or cross-metathesis strategies. For example, one-pot cross-enyne metathesis (CEYM) coupled with Diels-Alder reactions using gem-difluoropropargylic alkynes can yield structurally analogous compounds with ~50–55% yields under optimized conditions . Key parameters include:

  • Catalyst selection : Grubbs-type catalysts for metathesis.
  • Solvent systems : THF/DMF mixtures improve solubility and reaction efficiency .
  • Temperature : 25–80°C, monitored via TLC or GC-MS for intermediate tracking.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients).

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key structural features confirmed?

  • Answer :

  • NMR : 1^1H and 13^13C NMR identify ester carbonyls (~170 ppm), olefinic protons (δ 5.5–6.5 ppm), and cyclohexene ring protons. NOESY can resolve cis/trans isomerism .
  • IR : Ester C=O stretches (~1740 cm1^{-1}) and ketone C=O (~1710 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]+^+ peaks).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in cyclohexene ring conformation and substituent stereochemistry?

  • Answer : Single-crystal X-ray diffraction using SHELXL refines structures by modeling anisotropic displacement parameters and twin laws (e.g., BASF/TWIN commands). For example:

  • Cyclohexene puckering : Apply Cremer-Pople parameters to quantify ring non-planarity (amplitude qq, phase angle ϕ\phi) .
  • Disorder modeling : Use PART commands for split positions in flexible substituents .
  • Validation: Check Rint_{\text{int}} (<5%) and goodness-of-fit (GOF ≈1.0) .

Q. How should researchers address contradictions between computational predictions (DFT) and experimental NMR data for conformers?

  • Answer :

  • Variable-temperature NMR : Assess dynamic equilibria (e.g., ring flipping) by observing coalescence temperatures.
  • DFT benchmarking : Compare B3LYP/6-311+G(d,p)-calculated 3JHH^3J_{\text{HH}} coupling constants with experimental values for chair vs. boat conformers .
  • Solvent effects : Include PCM models in calculations to match experimental solvent environments.

Q. What strategies mitigate challenges in isolating stereoisomers during synthesis?

  • Answer :

  • Chiral chromatography : Use amylose- or cellulose-based columns for enantiomer separation.
  • Derivatization : Convert isomers to diastereomers via esterification with chiral auxiliaries (e.g., (-)-menthol) for easier separation .
  • Crystallization-induced resolution : Seed racemic mixtures with enantiopure crystals to bias crystallization .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid vapor inhalation.
  • Spill management : Absorb with vermiculite, dispose as hazardous waste .
  • First aid : Flush eyes with water for 15+ minutes; seek medical attention for ingestion .

Key Notes

  • Structural analogs (e.g., diethyl cyclohexane-1,2-dicarboxylate) inform methodologies where direct data is limited .
  • Computational tools (SHELX, ORTEP-3) and spectroscopic databases (NIST) are authoritative resources .

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